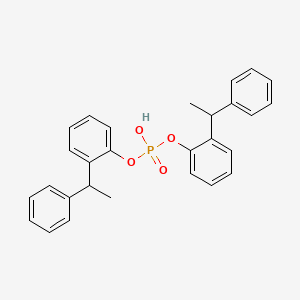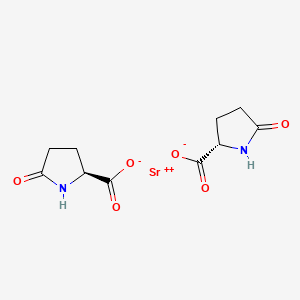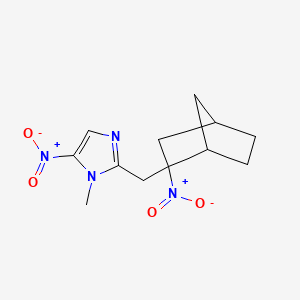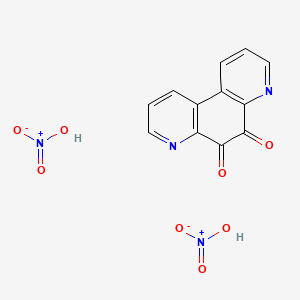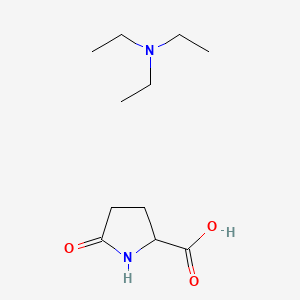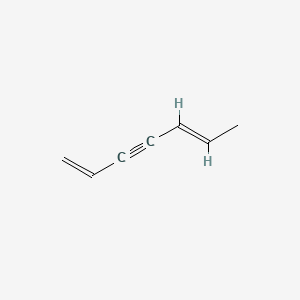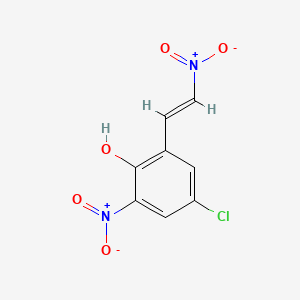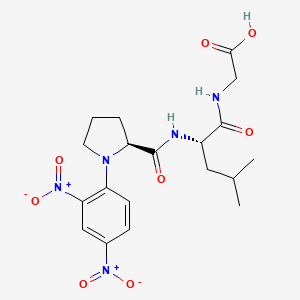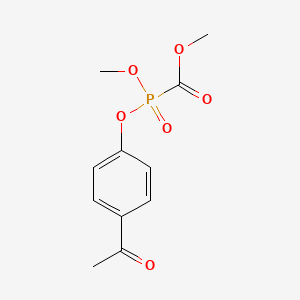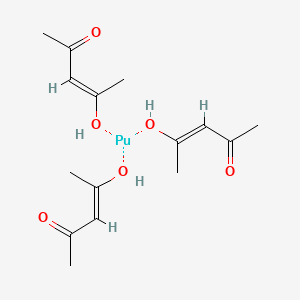
Tris(pentane-2,4-dionato-O,O')plutonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TRIS-(PENTANE-2,4-DIONATO-O,O’)PLUTONIUM:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TRIS-(PENTANE-2,4-DIONATO-O,O’)PLUTONIUM typically involves the reaction of plutonium salts with acetylacetone in the presence of a base. The reaction can be represented as follows: [ \text{Pu}^{3+} + 3 \text{C}_5\text{H}_8\text{O}_2 \rightarrow \text{Pu(C}_5\text{H}_7\text{O}_2)_3 + 3 \text{H}^+ ] This reaction is usually carried out in an organic solvent such as ethanol or acetone, and the product is isolated by precipitation or crystallization.
Industrial Production Methods: Industrial production of TRIS-(PENTANE-2,4-DIONATO-O,O’)PLUTONIUM follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: TRIS-(PENTANE-2,4-DIONATO-O,O’)PLUTONIUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of plutonium.
Reduction: It can be reduced to lower oxidation states.
Substitution: The acetylacetonate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as nitric acid or potassium permanganate.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligand exchange reactions using other chelating agents in an organic solvent.
Major Products:
Oxidation: Higher oxidation state complexes of plutonium.
Reduction: Lower oxidation state complexes of plutonium.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Chemistry: TRIS-(PENTANE-2,4-DIONATO-O,O’)PLUTONIUM is used in research to study the coordination chemistry of plutonium and its interactions with various ligands. It serves as a model compound for understanding the behavior of plutonium in different chemical environments.
Biology and Medicine: While direct applications in biology and medicine are limited due to the radioactive nature of plutonium, the compound is used in radiochemistry research to develop new radiopharmaceuticals and imaging agents.
Industry: In the nuclear industry, TRIS-(PENTANE-2,4-DIONATO-O,O’)PLUTONIUM is used in the development of new materials for nuclear reactors and waste management
Mechanism of Action
The mechanism by which TRIS-(PENTANE-2,4-DIONATO-O,O’)PLUTONIUM exerts its effects involves the coordination of the acetylacetonate ligands to the plutonium center. This coordination stabilizes the plutonium ion and influences its chemical reactivity. The molecular targets and pathways involved include the interaction with other metal ions and ligands, leading to various chemical transformations.
Comparison with Similar Compounds
- TRIS-(PENTANE-2,4-DIONATO-O,O’)GALLIUM
- TRIS-(PENTANE-2,4-DIONATO-O,O’)TITANIUM
- TRIS-(PENTANE-2,4-DIONATO-O,O’)ALUMINIUM
Comparison: TRIS-(PENTANE-2,4-DIONATO-O,O’)PLUTONIUM is unique due to the presence of plutonium, which imparts distinct radioactive properties and chemical reactivity compared to similar compounds with other metals
Properties
CAS No. |
55230-56-3 |
|---|---|
Molecular Formula |
C15H24O6Pu |
Molecular Weight |
544.41 g/mol |
IUPAC Name |
(E)-4-hydroxypent-3-en-2-one;plutonium |
InChI |
InChI=1S/3C5H8O2.Pu/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3+; |
InChI Key |
AWTFMCWDIASJKJ-MUCWUPSWSA-N |
Isomeric SMILES |
C/C(=C\C(=O)C)/O.C/C(=C\C(=O)C)/O.C/C(=C\C(=O)C)/O.[Pu] |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Pu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


